Glycitein
Overview
Description
Glycitein is an O-methylated isoflavone which accounts for 5-10% of the total isoflavones in soy food products . It is a phytoestrogen with weak estrogenic activity, comparable to that of the other soy isoflavones . Glycitein can be transformed from Glycitin (glycitein 7-O-glucoside) by human intestinal flora .
Synthesis Analysis
The synthesis of Glycitein involves a set of enzymes within the phenylpropanoid pathway . A study identified two genes responsible for glycitein biosynthesis from two mutant lines . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .
Molecular Structure Analysis
The molecular structure of Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The sdf files of the small molecule structure of glycitein can be downloaded from the PubChem Organic Small Molecule Biological Dynamic Database .
Chemical Reactions Analysis
Glycitein is characterized by a unique methoxy group linked to the C-6 position of the isoflavone core . The genes encoding the enzymes in the isoflavone biosynthetic pathway have mostly been identified and characterized .
Physical And Chemical Properties Analysis
Glycitein has a molecular weight of 284.26 and a CAS No. of 40957-83-3 . It is stored at -20°C in powder form .
Scientific Research Applications
Medical Research: Cancer Treatment
Glycitein has been studied for its potential in treating various types of cancer, including colon cancer. Research based on network pharmacology and molecular docking has identified glycitein as a promising compound that could reverse the pathological functions of colon cancer. It targets specific genes and pathways, such as the mitogen-activated protein kinase signaling pathway, which are crucial in the proliferation of cancer cells .
Nutritional Science: Health Benefits
In the realm of nutrition, glycitein is recognized for its positive effects on human health. As a soy isoflavone, it’s considered to have functional benefits, including the potential to improve cardiovascular health and possibly prevent chronic diseases like osteoporosis and certain cancers .
Pharmacology: Depression and Comorbidities
Studies in pharmacology have explored glycitein’s role in preventing depression and associated comorbidities. It modulates biochemical markers such as lipid peroxidation and TNF-α levels, suggesting its potential as a therapeutic agent in managing mental health conditions .
Agriculture: Crop Improvement
Glycitein’s role in agriculture is linked to its presence in soybeans, where it contributes to the plant’s interactions with microbes. Understanding the genes responsible for glycitein synthesis in soybean seeds can lead to crop breeding and improvement strategies, enhancing the nutritional and health benefits of soy-based foods .
Environmental Science: Ecosystem Interactions
In environmental science, glycitein’s impact is studied through its presence in plant rhizospheres and its interactions with soil microorganisms. This research is crucial for sustainable agriculture and the development of crops that can better withstand environmental stresses .
Material Science: Bioactive Compound Synthesis
Lastly, in material science, glycitein is significant for its role in the synthesis of bioactive compounds. Its properties are leveraged in creating materials with specific biological functions, which can be crucial in the development of new pharmaceuticals and therapeutic agents .
Safety And Hazards
Future Directions
Glycitein has shown potential in managing depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress . Sensory testing using processed products made from soybean seeds defective in glycitein isoflavones will be necessary to evaluate whether the absence of glycitein has a positive effect on the taste of processed foods such as soymilk, tofu, or natto .
properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
Record name | Glycitein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycitein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycitein | |
CAS RN |
40957-83-3 | |
Record name | Glycitein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycitein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycitein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCITEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycitein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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